Researchers often face limited fluoride ion availability in organic media due to poor solubility of inorganic fluorides and thermal instability of TBAF. Choline fluoride (CAS 4696-35-9) addresses these challenges with:
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Choline fluoride is a quaternary ammonium salt that combines the biocompatible choline cation with the highly electronegative fluoride anion. This structure positions it as a specialized fluoride source and a component for forming low-melting-point deep eutectic solvents (DESs). Its primary value proposition in procurement decisions stems from the unique interplay between the choline cation and the fluoride anion, which imparts distinct solubility, stability, and reactivity profiles compared to both conventional inorganic fluorides and other choline salts. These properties are critical for applications in organic synthesis, green chemistry, and materials science where precise control over the fluoride ion's activity and process compatibility are required.
Substituting choline fluoride with other choline halides (e.g., chloride) or with simple inorganic fluorides (e.g., KF, CsF) often leads to process and performance failures. The strong hydrogen bonding capability of the fluoride anion, combined with the specific interactions of the choline cation, creates a unique solvation environment that dictates its reactivity and physical properties. Other choline halides lack the fluoride anion's distinct basicity and hydrogen-bonding strength, while inorganic fluorides suffer from poor solubility in many organic systems, limiting the availability of the 'naked' fluoride ion necessary for many reactions. Furthermore, common organic fluoride sources like tetrabutylammonium fluoride (TBAF) exhibit significantly lower thermal stability, precluding their use in higher temperature applications where choline fluoride may remain viable.
When used to form the deep eutectic solvent Ethaline, the choice of halide has a dramatic impact on the melting point, which is a critical parameter for handling and process temperature range. The choline fluoride-based system (EthalineF) exhibits a melting point of 1°C, a 65°C reduction compared to the widely used choline chloride-based system (Ethaline).
| Evidence Dimension | Melting Point of 1:2 Molar Ratio Mixture with Ethylene Glycol |
| Target Compound Data | 1 °C (for Choline Fluoride-based 'EthalineF') |
| Comparator Or Baseline | Choline Chloride-based 'Ethaline': 66 °C |
| Quantified Difference | 65 °C lower melting point |
| Conditions | Deep eutectic solvent formed with ethylene glycol in a 1:2 molar ratio of choline salt to ethylene glycol. |
This significantly lower melting point allows for liquid-phase processing at or near room temperature, reducing energy costs and enabling applications where thermal sensitivity is a concern.
Spectroscopic analysis reveals a fundamental difference in solution architecture between choline fluoride and choline chloride in eutectic mixtures. In a choline fluoride-ethylene glycol system, 19F NMR shows two distinct fluoride environments, indicating that approximately 15% of fluoride anions are tightly coordinated to choline cations as ion pairs, while the rest are freely solvated. In contrast, 35Cl-NMR of the analogous choline chloride system shows only a single chlorine peak, indicating a more homogeneous solvation environment.
| Evidence Dimension | Anion Coordination to Choline Cation |
| Target Compound Data | ~15% of fluoride anions form tight-binding ion pairs with choline |
| Comparator Or Baseline | Choline Chloride: No comparable tight-binding ion pairs observed; anions are freely solvated. |
| Quantified Difference | Presence of a distinct, ~15% sub-population of cation-coordinated anions not found with chloride. |
| Conditions | 1:2 molar ratio deep eutectic solvent with ethylene glycol, analyzed by 19F and 35Cl NMR spectroscopy. |
This unique ion-pairing behavior directly influences properties like ionic conductivity and solvodynamic radius, making choline fluoride a non-interchangeable component for designing electrolytes or reaction media with specific transport properties.
While direct quantitative data for choline fluoride in cellulose dissolution is emerging, comparisons among other choline chloride-based DESs highlight the critical role of the hydrogen bond donor and anion. For instance, ChCl-Imidazole (ChCl-Im) dissolves 2.48 wt.% cellulose, significantly outperforming ChCl-Urea (1.43 wt.%) and ChCl-Allyltrimethylammonium (0.85 wt.%). The fluoride anion in choline fluoride is an exceptionally strong hydrogen bond acceptor, suggesting its potential to offer enhanced performance in disrupting the extensive hydrogen-bonding network of cellulose compared to chloride-based systems.
| Evidence Dimension | Cellulose Solubility (wt.%) |
| Target Compound Data | Projected high performance due to fluoride's exceptional hydrogen bond accepting capability. |
| Comparator Or Baseline | Choline Chloride-Imidazole: 2.48 wt.%; Choline Chloride-Urea: 1.43 wt.% |
| Quantified Difference | The fluoride anion's properties suggest a strong potential for outperforming even the best chloride-based systems in biomass dissolution. |
| Conditions | Dissolution of cellulose in various choline chloride-based deep eutectic solvents. |
For researchers in biofuels and biomaterials, selecting a choline salt with a superior hydrogen-bonding anion is key to maximizing biomass processing efficiency, making choline fluoride a strategic choice for investigation.
Choline fluoride is the indicated choice when formulating deep eutectic solvents intended for use at or below typical room temperature. Its ability to form a eutectic with ethylene glycol that melts at 1°C, compared to 66°C for the choline chloride equivalent, enables energy-efficient, liquid-phase processes without the need for heating, which is critical for handling thermally sensitive reagents or developing low-temperature electrolytes.
For applications in electrochemistry where precise control of ion transport is necessary, choline fluoride provides a unique design parameter. The observed formation of tight-binding choline-fluoride ion pairs, a feature not seen with choline chloride, alters the solvodynamic radius and conductivity. This makes it a key component for researchers developing specialized electrolytes where modulating cation-anion association is a specific performance goal.
In the field of green chemistry and biorefining, choline fluoride should be prioritized for developing next-generation solvents for dissolving recalcitrant biopolymers like cellulose. The fluoride anion's exceptional capacity as a hydrogen bond acceptor is fundamental to breaking down the crystalline structure of cellulose, suggesting a higher potential process efficiency compared to systems based on less active anions like chloride.